3-hydroxy-2-methylquinazolin-4(3H)-one
Overview
Description
3-hydroxy-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a hydroxyl group at the third position and a methyl group at the second position of the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinazolinones, and substituted quinazolinones, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the hydroxyl group at the third position, resulting in different chemical properties.
3-hydroxyquinazolin-4(3H)-one: Lacks the methyl group at the second position, affecting its biological activity.
4(3H)-quinazolinone: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness
3-hydroxy-2-methylquinazolin-4(3H)-one is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-8-5-3-2-4-7(8)9(12)11(6)13/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWRTXYWBOQPGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325950 | |
Record name | 3-hydroxy-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-70-4 | |
Record name | NSC522098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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